4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid
Description
The compound “4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid” (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring a pyrazolo[1,5-a]pyridine core with distinct substituents. Its structure includes:
- A 4-(aminomethyl) group at position 4.
- An N-cyclobutyl-N-methyl carboxamide moiety at position 3.
- A 2,2,2-trifluoroacetic acid (TFA) counterion, likely enhancing solubility and stability in formulation.
This compound belongs to a broader class of pyrazolo-fused carboxamides, which are pharmacologically relevant due to their ability to modulate biological targets such as GPCRs and kinases. Structural analogs often differ in core heterocycles (pyridine vs. pyrimidine), substituent groups, and counterions, leading to variations in physicochemical properties and bioactivity .
Properties
IUPAC Name |
4-(aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.2C2HF3O2/c1-17(11-5-2-6-11)14(19)12-9-16-18-7-3-4-10(8-15)13(12)18;2*3-2(4,5)1(6)7/h9-11H,2-8,15H2,1H3;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBNXQYAUMAUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=C3C(CCCN3N=C2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ()
- Core : Pyrazolo[1,5-a]pyrimidine (vs. pyridine in the target compound).
- 7-(trifluoromethyl) increases lipophilicity and metabolic stability. N-(4-methoxybenzyl) introduces steric bulk and electron-donating effects.
- Implications : The pyrimidine core may alter binding affinity compared to pyridine-based analogs. The thienyl group could improve CNS penetration .
(b) 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid ()
- Core : Same pyrazolo[1,5-a]pyridine as the target compound.
- Substituents: Lacks the aminomethyl and carboxamide groups, existing as a free carboxylic acid.
- Implications: Serves as a synthetic precursor.
(c) N-{1-Butyl-1-[4-(trifluoromethyl)phenyl]pentyl}-7,7-dimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ()
- Core : Pyrazolo[1,5-a]pyrimidine.
- Substituents :
- Bulky N-{1-butyl-1-[4-(trifluoromethyl)phenyl]pentyl} group enhances hydrophobic interactions.
- 7,7-dimethyl and 5-phenyl substituents increase steric hindrance.
- Implications : The bulky substituents may improve selectivity but reduce solubility .
Substituent Variations and Pharmacological Effects
- Cyclobutyl vs.
- Trifluoromethyl Groups : Common in analogs (Ev3, Ev6, Ev7) for metabolic stability. The target compound’s TFA counterion improves solubility but may require careful pH management .
- Aminomethyl Group: Unique to the target compound, this substituent may facilitate hydrogen bonding or ionic interactions with biological targets, distinguishing it from analogs like ’s N-propyl group .
Data Tables
Table 1. Structural and Physicochemical Comparison of Pyrazolo-Fused Carboxamides
Research Findings
- Metabolic Stability : Trifluoromethyl groups (Ev3, Ev6, Ev7) confer resistance to oxidative metabolism, a feature likely shared by the TFA-containing target compound .
- Solubility : The TFA counterion in the target compound enhances aqueous solubility compared to neutral analogs like ’s carboxylic acid .
- Target Selectivity: The aminomethyl group in the target compound may improve selectivity for amine-binding targets (e.g., neurotransmitter receptors) over analogs with non-polar substituents .
Preparation Methods
Enaminonitrile Cyclization
A sonochemical approach (ACS Omega, 2019) utilizes enaminonitriles (2a–g ) derived from arylethylidenemalononitriles and dimethylformamide dimethyl acetal (DMF-DMA). Reaction with hydrazine hydrate yields 1-amino-2(1H)-pyridine-2-imines (3a–g ), which undergo regioselective [3+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) under ultrasound irradiation to form pyrazolo[1,5-a]pyridines. Hydrogenation of the pyridine ring using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (ammonium formate/Pd-C) achieves the tetrahydro derivative.
Key Conditions :
Chloropyrazole Intermediate Route
An alternative route (US9522900B2) involves cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleates (e.g., diethyl maleate) in ethanol using sodium ethoxide. The resulting pyrazolidine carboxylate is chlorinated with phosphoryl chloride (POCl₃) in acetonitrile, oxidized to a pyrazole carboxylate, and decarboxylated to yield 3-(3-chloro-1H-pyrazol-1-yl)pyridine. Subsequent hydrogenation and functionalization introduce the aminomethyl group.
Advantages :
Introduction of the Aminomethyl Group
Reductive Amination
A ketone intermediate at position 4 of the tetrahydropyrazolo[1,5-a]pyridine core is subjected to reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride in methanol introduces the aminomethyl group.
Optimization :
Mannich Reaction
Direct introduction during core synthesis is achieved via a Mannich reaction. Using formaldehyde and ammonium chloride in the cyclization step forms the aminomethyl group in situ.
Limitations :
Carboxamide Functionalization at Position 3
Ester Hydrolysis and Amide Coupling
The ethyl carboxylate intermediate (from cyclization) is hydrolyzed to the carboxylic acid using HCl/EtOH (1:1). Activation with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with N-methyl-N-cyclobutylamine in dichloromethane (DCM) to yield the carboxamide.
Conditions :
One-Pot Hydrolysis-Amidation
A streamlined approach hydrolyzes the ester with NaOH (2M) in THF/water, followed by in situ activation with HATU and coupling with the amine.
Advantages :
Salt Formation and Purification
The free base is dissolved in acetonitrile/water (1:1) and treated with trifluoroacetic acid (TFA, 1.1 equiv). Lyophilization yields the TFA salt. Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) ensures >99% purity.
Critical Parameters :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Enaminonitrile Cyclization | Ultrasound-assisted cycloaddition | 75–85 | 98 | High |
| Chloropyrazole Route | POCl₃ chlorination | 70–80 | 95 | Moderate |
| Reductive Amination | NaBH₃CN reduction | 65–75 | 97 | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
